

Application Notes: Strychnine Sulfate for Seizure Induction in Rodent Models

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Compound of Interest

Compound Name: *Strychnine sulfate*

Cat. No.: *B1261131*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **Strychnine sulfate** is an extremely toxic and hazardous substance. All handling and experimental procedures must be conducted in strict accordance with institutional and governmental safety regulations. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All procedures should be performed in a certified chemical fume hood.

Introduction

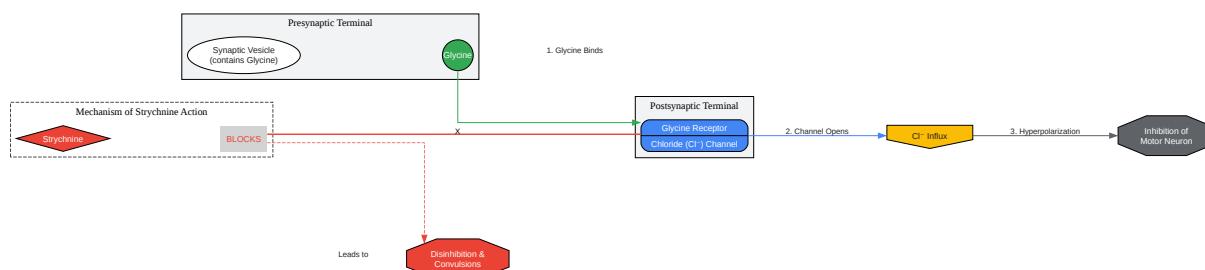
Strychnine is a potent convulsant agent used extensively in neuroscience research to induce tonic seizures in animal models. It serves as a valuable tool for studying the mechanisms of epilepsy, synaptic inhibition, and for the preclinical screening of potential anticonvulsant drugs. The strychnine-induced seizure model is particularly relevant for investigating pathologies related to the glycinergic system. Seizures induced by strychnine are characterized by powerful tonic muscle contractions, especially of extensor muscles, which can lead to respiratory arrest and death if not carefully managed.^[1]

Mechanism of Action

Strychnine is a competitive antagonist of the inhibitory glycine receptor (GlyR).^{[2][3]} In the central nervous system, particularly the spinal cord and brainstem, glycine acts as a major inhibitory neurotransmitter.^[4] It binds to postsynaptic GlyRs, which are ligand-gated chloride ion channels.^[5] The activation of these channels leads to an influx of chloride (Cl⁻) ions,

causing hyperpolarization of the neuronal membrane. This inhibitory postsynaptic potential (IPSP) makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability.

Strychnine potently and selectively blocks the binding of glycine to these receptors.^[6] This antagonism prevents the influx of chloride ions, thereby blocking the inhibitory signal. The resulting loss of inhibition (disinhibition) of motor neurons leads to uncontrolled neuronal firing, hyperexcitability, and severe, involuntary muscle spasms characteristic of a tonic seizure.^[7]



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Figure 1. Mechanism of strychnine as a glycine receptor antagonist.

Important Safety Information

- **Toxicity:** Strychnine is highly toxic to humans and animals, with a minimum lethal oral dose in adults estimated at 30-120 mg.^[1] Poisoning can occur through ingestion, inhalation, or absorption.
- **Handling:** Always handle strychnine powder in a chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.
- **Preparation:** Prepare solutions in a designated area within a fume hood. Ensure all glassware is properly labeled.
- **Administration:** Exercise extreme caution during animal injections to avoid accidental self-exposure. Use needles with safety features where possible.
- **Disposal:** Dispose of all contaminated materials (needles, tubes, carcasses) as hazardous waste according to institutional guidelines.

Experimental Protocols

The following protocols are generalized and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Materials and Reagents

- **Strychnine sulfate** (CAS No. 60-41-3)
- Sterile 0.9% saline solution
- Rodents (e.g., Swiss Albino mice, Wistar or Sprague-Dawley rats), acclimatized for at least one week
- Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
- Observation chambers (e.g., transparent Plexiglas cages)
- Video recording equipment (recommended for precise scoring)
- Timer or stopwatch

Protocol 1: Seizure Induction in Mice

- Animal Preparation: Weigh each mouse immediately before injection to ensure accurate dosing. Place the mouse in an individual observation chamber.
- Strychnine Preparation: Prepare a stock solution of **strychnine sulfate** in sterile 0.9% saline. A common concentration is 0.2 mg/mL. Vortex to ensure complete dissolution.[8]
- Administration: Administer **strychnine sulfate** via intraperitoneal (i.p.) injection at a dose range of 0.5 - 2.0 mg/kg.[9] A dose of 2.0 mg/kg is often used as a convulsant or lethal challenge dose.[2][8]
- Observation: Immediately after injection, start a timer and observe the animal continuously for at least 30 minutes.[10] Record the latency to the first convolution, seizure severity, duration of seizures, and mortality.

Protocol 2: Seizure Induction in Rats

- Animal Preparation: Weigh each rat and place it in an individual observation chamber.
- Strychnine Preparation: Prepare a stock solution of **strychnine sulfate** in sterile 0.9% saline (e.g., 0.5 mg/mL).
- Administration: Administer **strychnine sulfate** via i.p. injection. A typical convulsant dose is 3.5 mg/kg.[11][12] Doses between 0.25 and 4.0 mg/kg have been studied.[10]
- Observation: Immediately begin observation and recording for at least 30-60 minutes. Note the latency to seizure onset, number and duration of convulsive episodes, and seizure severity score.[11]

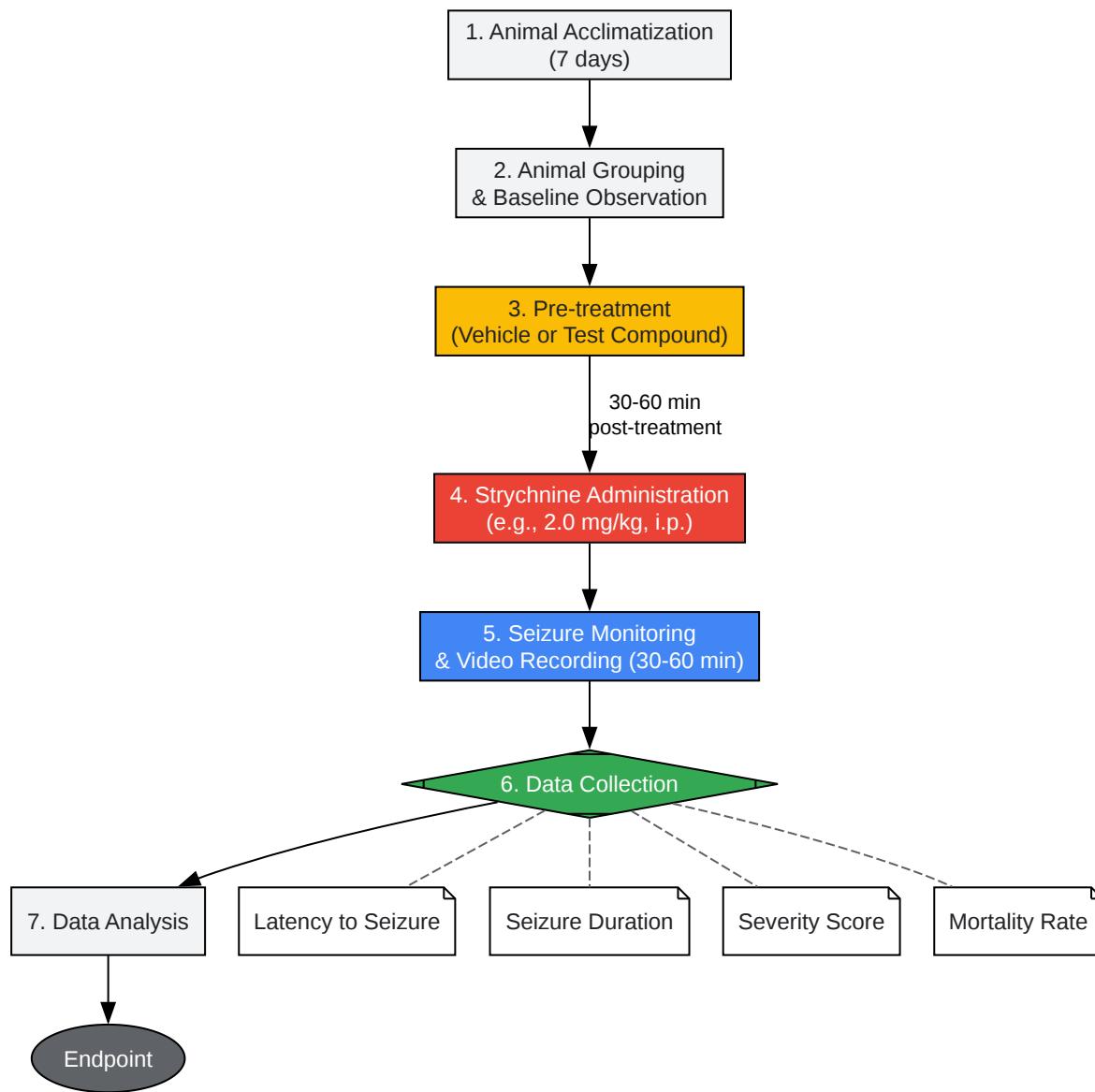
Seizure Observation and Scoring

Behavioral seizures should be scored using a standardized scale to ensure consistency. A modified Racine scale, often used for chemically induced seizures, can be adapted.[13]

Score	Behavioral Manifestation
0	No behavioral change; normal exploration.
1	Myoclonic jerks, facial and mouth twitching.
2	Rhythmic head nodding, tail erection (Straub tail).
3	Unilateral or bilateral forelimb clonus.
4	Rearing with bilateral forelimb clonus.
5	Loss of righting reflex with tonic-clonic seizures.
6	Tonic hindlimb extension, often followed by respiratory arrest/death.

Experimental Workflow

A typical experimental workflow for evaluating the effects of a test compound on strychnine-induced seizures is outlined below. This process ensures systematic data collection and analysis.

[Click to download full resolution via product page](#)**Figure 2.** Standard workflow for a strychnine-induced seizure experiment.

Representative Data

The following tables summarize quantitative data from published literature on strychnine-induced seizures in rodents.

Table 1: Strychnine-Induced Seizure Parameters in Mice

Dose (mg/kg, i.p.)	Latency to Seizure	Seizure Type	Mortality	Source
0.5 - 4.0	Dose-dependent	Tonic	Dose-dependent	[9]
2.0	4.28 ± 1.64 min	Convulsions	100% (at 24h)	[8]
2.0	< 6 min	Tonic Extensor Convulsions	85%	[2]

Table 2: Strychnine-Induced Seizure Parameters in Rats

Dose (mg/kg, i.p.)	Latency to Onset	Duration of Convulsions	Number of Convulsions	Source
3.5	61.67 ± 3.05 s	144.8 ± 3.58 s	4.00 ± 0.16	[11]
0.25 - 4.0	Age-dependent	Tonic-clonic	Not specified	[10]

Troubleshooting

Issue	Possible Cause	Suggested Solution
High variability in seizure latency	Inaccurate dosing; improper injection technique (e.g., subcutaneous instead of i.p.); animal stress.	Ensure precise weighing and consistent injection technique. Allow for adequate acclimatization to minimize stress.
No seizures observed at expected dose	Strychnine solution degraded or improperly prepared; incorrect dose calculation; animal strain resistance.	Prepare fresh strychnine solutions daily. Double-check all calculations. Confirm the reported sensitivity of the specific rodent strain being used.
Rapid mortality before observation period ends	Dose is too high for the specific animal strain, sex, or age.	Perform a dose-response study to determine the optimal convulsant dose (e.g., CD95 - the dose causing convulsions in 95% of animals) that allows for a sufficient observation window.

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